9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine
Description
Properties
CAS No. |
7151-70-4 |
|---|---|
Molecular Formula |
C31H24NP |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-(triphenyl-λ5-phosphanylidene)fluoren-2-amine |
InChI |
InChI=1S/C31H24NP/c32-23-20-21-28-27-18-10-11-19-29(27)31(30(28)22-23)33(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H,32H2 |
InChI Key |
VCOWJEAWWAMYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=C2C=C(C=C4)N)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine typically involves the reaction of fluoren-2-amine with a triphenylphosphoranylidene precursor. One common method involves the use of (methoxycarbonylmethylene)triphenylphosphorane as a starting material. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to a specific temperature, usually around 70-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Large-scale reactors equipped with mechanical stirrers and reflux condensers are used to maintain the reaction conditions. The use of automated systems for temperature control and reagent addition ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in nucleophilic addition reactions. This interaction can lead to the formation of stable intermediates, which then undergo further transformations to exert their effects .
Comparison with Similar Compounds
N,9,9-Triphenyl-9H-fluoren-2-amine
- Molecular Formula : C₃₁H₂₃N
- Molecular Weight : 409.52 g/mol
- Key Features : Lacks the phosphoranylidene group but retains the fluorenyl core with three phenyl substituents at the 9-position.
- Reactivity/Applications : Primarily used as an intermediate in organic synthesis and materials science. Its amine group allows further functionalization (e.g., Schiff base formation), and its extended π-system makes it suitable for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) .
7-Bromo-N-[(1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4-yl)methyl]-9H-fluoren-2-amine
- Molecular Formula : C₂₆H₂₈BrN₃O
- Molecular Weight : 490.43 g/mol
- Key Features : Contains a nitroxide radical and a bromine substituent, enhancing its antioxidant properties.
- Reactivity/Applications: Demonstrates significant hydroxyl and peroxyl radical scavenging activity.
N-(Pyren-1-ylmethylene)-9H-fluoren-2-amine (PyFA)
- Molecular Formula : C₂₆H₁₇N
- Molecular Weight : 343.43 g/mol
- Key Features: A Schiff base synthesized from 2-aminofluorene and pyrenecarboxaldehyde.
- Reactivity/Applications : Functions as an n-type semiconductor due to its extended π-conjugation and electron-deficient pyrene moiety. Used in organic electronic devices, such as diodes, where it exhibits charge transport properties .
9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
- Molecular Formula : C₄₃H₃₂N₂
- Molecular Weight : 576.74 g/mol
- Key Features : Incorporates a carbazole group, enhancing hole-transporting capabilities.
- Reactivity/Applications : Acts as a host material in phosphorescent OLEDs (PhOLEDs). When doped with iridium complexes, it achieves high electroluminescent efficiency (e.g., 27.8 cd/A), outperforming traditional hosts like CBP .
Comparative Analysis
Structural and Functional Differences
Research Findings
- Wittig Reactivity : The target compound’s phosphoranylidene group enables stereoselective alkene formation, as seen in analogous ylides that achieve >80% yields in Wittig reactions with β-keto esters .
- Electron Transport: Fluoren-2-amine derivatives with carbazole or pyrene substituents exhibit superior charge mobility compared to non-conjugated analogs, critical for optoelectronic performance .
Biological Activity
9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine, a compound derived from the fluorenone family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, particularly in antimicrobial and anticancer domains.
Synthesis
The synthesis of this compound typically involves the condensation of triphenylphosphine with fluoren-2-amine. The general reaction can be represented as follows:
This reaction is carried out under controlled conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of fluorenone, including this compound, exhibit significant antimicrobial properties. A study evaluated various Schiff base derivatives from 9-fluorenone for their efficacy against Proteus mirabilis, revealing that some compounds showed high dock scores and antimicrobial activity values. Specifically, the compound N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine demonstrated an impressive activity value of 17.9 mm against microbial strains .
Table 1: Antimicrobial Activity of Fluorenone Derivatives
| Compound | Dock Score | Microbial Activity (mm) |
|---|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 81.947 | 17.9 |
| Other derivatives | Varies | Varies |
Anticancer Activity
The anticancer potential of fluorenone derivatives has been extensively studied. For instance, compounds derived from the fluorenone scaffold were tested against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like Taxol .
Table 2: Cytotoxicity of Fluorenone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,7-Dichloro-9H-fluorene-based azetidinones | A549 | <10 |
| 2,7-Dichloro-9H-fluorene-based thiazolidinones | MDA-MB-231 | <15 |
The mechanism by which these compounds exert their biological effects often involves interactions with key enzymes or cellular pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been identified as a target for both antimicrobial and anticancer activities. This enzyme is crucial for DNA synthesis; thus, its inhibition leads to impaired cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study on the antimicrobial properties of various fluorenone derivatives showed that specific compounds had a strong inhibitory effect on multidrug-resistant bacterial strains.
- Anticancer Potential : Another investigation into the cytotoxic effects of fluorenone derivatives highlighted their ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Q & A
Q. What are the key structural features of 9-(Triphenylphosphoranylidene)-9H-fluoren-2-amine, and how are they validated experimentally?
The compound features a fluorenylamine core substituted with a triphenylphosphoranylidene group. Structural validation typically involves X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization . The InChI key (provided in ) and spectroscopic data (e.g., NMR, mass spectrometry) further confirm the molecular connectivity .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis often involves coupling reactions between fluoren-2-amine derivatives and triphenylphosphine-based reagents. For example, refluxing in ethanol with a catalytic acid (e.g., glacial acetic acid) is a standard approach for analogous Schiff base formations . Purification via column chromatography (e.g., hexane/diethyl ether) is critical, though decomposition on SiO₂ may necessitate alternative stationary phases like basic Al₂O₃ .
Q. How should researchers handle safety concerns associated with this compound?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Lab practices must include PPE, fume hoods, and adherence to protocols for hazardous waste disposal. Emergency procedures (e.g., eyewash stations, fire extinguishers) should be predefined, as outlined in safety data sheets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra may arise from impurities or tautomeric forms. Cross-validation using high-resolution mass spectrometry (HRMS) and computational modeling (e.g., DFT for predicting spectral patterns) is recommended. For crystallographic ambiguities, iterative refinement in SHELXL and validation with PLATON can resolve structural mismatches .
Q. What strategies optimize the yield of this compound in multistep syntheses?
Yield optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity) and intermediates. demonstrates a 94% yield for a related compound by using a 1:1 molar ratio of reactants and avoiding SiO₂ in purification . Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side reactions.
Q. How can computational methods enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the phosphoranylidene group and predict charge-transfer behavior. Studies on analogous fluorenylamines (e.g., ’s Schiff base) reveal n-type semiconductor properties, suggesting potential applications in organic electronics .
Q. What are the challenges in analyzing decomposition pathways during storage or reactions?
Decomposition may involve hydrolysis of the phosphoranylidene group or oxidation of the fluorenyl core. Accelerated stability testing (e.g., exposure to light, humidity) coupled with LC-MS or GC-MS can identify degradation products. highlights instability during SiO₂ chromatography, recommending inert atmospheres and low-temperature storage .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
